(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Brand Name: Vulcanchem
CAS No.: 42793-97-5
VCID: VC16132073
InChI: InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
SMILES:
Molecular Formula: C27H24O8
Molecular Weight: 476.5 g/mol

(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate

CAS No.: 42793-97-5

Cat. No.: VC16132073

Molecular Formula: C27H24O8

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate - 42793-97-5

Specification

CAS No. 42793-97-5
Molecular Formula C27H24O8
Molecular Weight 476.5 g/mol
IUPAC Name (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Standard InChI InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3
Standard InChI Key XJKNQPQTQXKNOC-UHFFFAOYSA-N
Canonical SMILES COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate, reflects its furanose ring structure with protective groups at key positions. The oxolane (tetrahydrofuran) ring contains:

  • A methoxy group (-OCH₃) at position 5

  • Benzoyloxy groups (-OCOC₆H₅) at positions 3 and 4

  • A methyl benzoate group (-CH₂OCOC₆H₅) at position 2

The stereochemistry of the arabinofuranoside backbone is critical for its biological interactions. The α-anomeric configuration at the methoxy-bearing carbon (C1) is confirmed by nuclear magnetic resonance (NMR) spectroscopy, with characteristic downfield shifts for C1 (~100–110 ppm in ¹³C NMR).

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₂₇H₂₄O₈
Molecular Weight476.5 g/mol
SMILESCOC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3

Synthesis and Preparation

The synthesis of (3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate involves sequential protection of hydroxyl groups on arabinofuranose. A typical route includes:

  • Selective Benzoylation: Arabinofuranose is treated with benzoyl chloride (BzCl) in pyridine to protect hydroxyl groups at positions 2, 3, and 5.

  • Methylation: The remaining hydroxyl group at the anomeric position (C1) is methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).

  • Purification: The crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the tri-O-benzoylated derivative.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionEffect on Yield
Reaction Temperature0–5°C (benzoylation step)Minimizes side reactions
Solvent SystemAnhydrous CH₂Cl₂Enhances regioselectivity
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates acylation

Applications in Carbohydrate Chemistry

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in chemical and enzymatic glycosylation. Its benzoyl groups stabilize the furanose ring during coupling reactions, enabling the synthesis of α-linked oligosaccharides. For example, coupling with thioglycosides under Brønsted acid catalysis yields disaccharides with >85% α-selectivity.

Nucleoside Analog Synthesis

By replacing the methoxy group with nucleobases (e.g., adenine or thymine), the compound forms arabinofuranosyl nucleosides. These analogs inhibit viral polymerases and are explored as antiviral agents.

Table 3: Biological Activity of Derived Nucleosides

Nucleoside AnalogTarget PathogenIC₅₀ Value
Ara-A (Adenine derivative)Herpes simplex virus0.2 µM
Ara-T (Thymine derivative)Hepatitis B virus1.5 µM

Stability and Reactivity

Thermal and Photolytic Stability

  • Thermal Decomposition: The compound remains stable up to 180°C, with decomposition observed at higher temperatures (TGA data).

  • Light Sensitivity: UV exposure induces photo-Fries rearrangement of benzoyl groups, necessitating storage in amber vials.

Hydrolytic Reactivity

Controlled deprotection of benzoyl groups is achieved under basic (e.g., NH₃/MeOH) or acidic (e.g., H₂SO₄/EtOH) conditions. Selective removal of the C2 benzoyl group is feasible using lipase enzymes, enabling sequential functionalization.

Challenges and Future Directions

Stereochemical Control

Despite advances, achieving β-selectivity in glycosylation remains challenging due to the α-directing effect of the 2-O-benzoyl group. Novel catalysts (e.g., gold(I) complexes) are under investigation to modulate stereochemical outcomes.

Scalability

Industrial-scale production requires optimizing solvent recovery and minimizing chromatographic purification. Continuous-flow reactors show promise for enhancing throughput.

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